2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound that features a combination of ethylsulfonyl, phenyl, methylbenzo[d]thiazol, and piperazinyl groups
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl compound with ethylsulfonyl chloride under basic conditions.
Synthesis of the Methylbenzo[d]thiazol Intermediate: This involves the cyclization of appropriate precursors in the presence of a catalyst.
Coupling Reaction: The final step involves the coupling of the two intermediates using a piperazine linker under controlled conditions, often in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction could yield a sulfide.
Scientific Research Applications
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active compound due to its complex structure and functional groups.
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a biochemical tool or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
tert-Butyl carbamate: Another compound with a complex structure used in various chemical reactions.
Biological Activity
2-{4-[4-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological potential including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound features a benzothiazole core linked to a piperazine moiety and an ethanesulfonyl group. The presence of these functional groups contributes to its biological activity.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22N2O3S2 |
Molecular Weight | 378.51 g/mol |
CAS Number | 886925-18-4 |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is hypothesized that the compound may function as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking substrate access. Additionally, the piperazine moiety can modulate neurotransmitter receptors, influencing their activity and contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities against various pathogens such as Aspergillus fumigatus and Candida albicans .
Anticancer Properties
Benzothiazole derivatives have also been explored for their anticancer potential. For instance, modifications on the benzothiazole nucleus have shown promising results in inhibiting cancer cell proliferation in various cell lines. Notably, compounds with similar structural features have demonstrated cytotoxicity against human tumor cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been documented as well. Research has indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including those with piperazine substitutions. Results showed effective inhibition against both gram-positive and gram-negative bacteria .
- Antitumor Activity : In vitro studies demonstrated that certain benzothiazole derivatives exhibited significant antiproliferative effects on cancer cell lines such as SNB-19 and C-32 .
- Enzyme Inhibition : Molecular modeling studies revealed that some derivatives could effectively bind to COX-2 enzymes, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
(4-ethylsulfonylphenyl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-19-15(2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWZWQIKBAKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.